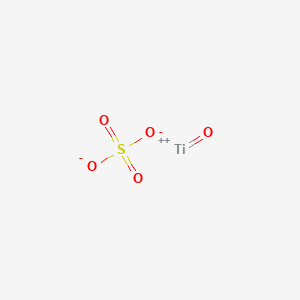Titanium(IV) oxysulfate - sulfuric acid hydrate
Catalog No.
S1507324
CAS No.
13825-74-6
M.F
TiOSO4
O5STi
O5STi
M. Wt
159.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
13825-74-6
Product Name
Titanium(IV) oxysulfate - sulfuric acid hydrate
IUPAC Name
oxotitanium(2+);sulfate
Molecular Formula
TiOSO4
O5STi
O5STi
Molecular Weight
159.93 g/mol
InChI
InChI=1S/H2O4S.O.Ti/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;;+2/p-2
InChI Key
KADRTWZQWGIUGO-UHFFFAOYSA-L
SMILES
[O-]S(=O)(=O)[O-].O=[Ti+2]
Canonical SMILES
[O-]S(=O)(=O)[O-].O=[Ti+2]
Titanium Oxide (TiO₂)
Photocatalysis
TiO₂ is widely studied for its photocatalytic properties, meaning it can use light to drive chemical reactions. This has applications in areas like environmental remediation for pollutant degradation , hydrogen fuel production through water splitting , and antibacterial coatings .
Pigments and Coatings
Due to its bright white color and opacity, TiO₂ is a common pigment in paints, plastics, paper, and cosmetics . It also finds use in coatings for sun protection and self-cleaning properties .
Sulfate (SO₄²⁻)
Sulfate is one of the most abundant anions in the environment and is essential for various biological processes. It is present in various salts and plays a role in:
- Origin: Titanyl sulfate can be synthesized by treating titanium dioxide (TiO₂) with fuming sulfuric acid (H₂SO₄) [].
- Significance: This compound serves as a precursor for various titanium dioxide (TiO₂) nanomaterials with valuable properties for catalysis, photovoltaics, and other applications [].
Molecular Structure Analysis
- Key Features: The structure consists of a dense polymeric network with:
Chemical Reactions Analysis
- Synthesis: TiO₂ + H₂SO₄ (fuming) -> TiOSO₄ ( + H₂O) [].
- Decomposition: Titanyl sulfate undergoes hydrolysis in water, yielding a gel of hydrated titanium dioxide (TiO₂⋅xH₂O) []. The specific formula of the hydrated product depends on the hydrolysis conditions.
Physical and Chemical Properties
- Due to the presence of sulfate, titanyl sulfate may react with strong acids or bases to generate corrosive fumes.
- As with many inorganic compounds, it is advisable to handle titanyl sulfate with appropriate personal protective equipment (PPE) in a well-ventilated environment following established laboratory safety procedures.
GHS Hazard Statements
Aggregated GHS information provided by 92 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (16.3%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (16.3%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H290 (16.3%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (16.3%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive
Wikipedia
Titanium oxide sulphate
Titanyl sulfate
Titanyl sulfate
Dates
Last modified: 04-14-2024
Explore Compound Types
Get ideal chemicals from 750K+ compounds







